

3-Bromo-5-methyl-1H-1,2,4-triazole molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-methyl-1H-1,2,4-triazole

Cat. No.: B1329847

[Get Quote](#)

An In-depth Technical Guide on the Molecular Weight of **3-Bromo-5-methyl-1H-1,2,4-triazole**

This guide provides a detailed breakdown of the molecular weight of **3-Bromo-5-methyl-1H-1,2,4-triazole**, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development.

Molecular Formula and Structure

The chemical formula for **3-Bromo-5-methyl-1H-1,2,4-triazole** is $C_3H_4BrN_3$.^[1] This formula indicates that each molecule of the compound contains three carbon atoms, four hydrogen atoms, one bromine atom, and three nitrogen atoms.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in **3-Bromo-5-methyl-1H-1,2,4-triazole** are:

- Carbon (C): approximately 12.011 g/mol ^{[2][3][4]}
- Hydrogen (H): approximately 1.008 g/mol ^{[5][6][7]}
- Bromine (Br): approximately 79.904 g/mol ^{[8][9][10][11]}

- Nitrogen (N): approximately 14.007 g/mol [12][13][14][15]

The molecular weight is calculated as follows:

$$\begin{aligned} & (\text{Number of C atoms} \times \text{Atomic weight of C}) + (\text{Number of H atoms} \times \text{Atomic weight of H}) + \\ & (\text{Number of Br atoms} \times \text{Atomic weight of Br}) + (\text{Number of N atoms} \times \text{Atomic weight of N}) \\ & = (3 \times 12.011) + (4 \times 1.008) + (1 \times 79.904) + (3 \times 14.007) = 36.033 + 4.032 + 79.904 + 42.021 \\ & = 161.99 \text{ g/mol } [1] \end{aligned}$$

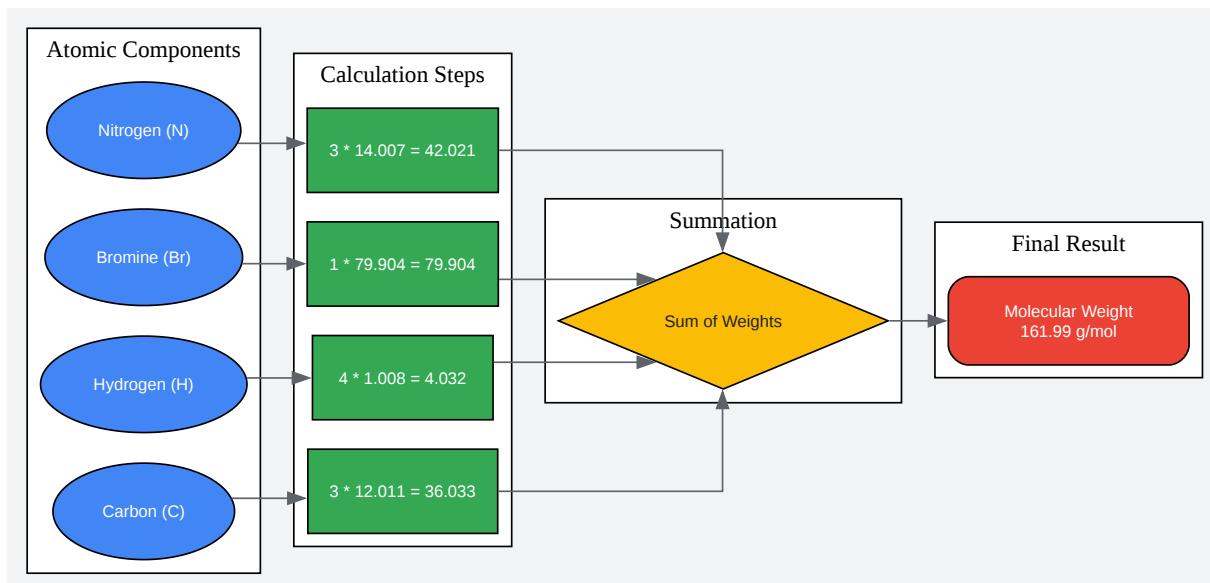
Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and ease of comparison.

Element	Symbol	Quantity	Atomic Weight (g/mol)	Total Contribution (g/mol)
Carbon	C	3	12.011	36.033
Hydrogen	H	4	1.008	4.032
Bromine	Br	1	79.904	79.904
Nitrogen	N	3	14.007	42.021
Total		161.99		

Experimental Protocols

The determination of the molecular weight of a compound like **3-Bromo-5-methyl-1H-1,2,4-triazole** is typically achieved through mass spectrometry.


Detailed Methodology for Mass Spectrometry:

- Sample Preparation: A small, pure sample of **3-Bromo-5-methyl-1H-1,2,4-triazole** is dissolved in a suitable volatile solvent.

- Ionization: The sample is introduced into the mass spectrometer where it is vaporized and then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acceleration: The resulting ions are accelerated by an electric field to give them all the same kinetic energy.
- Deflection: The ions then pass through a magnetic field, which deflects them. The degree of deflection is inversely proportional to the mass-to-charge ratio (m/z) of the ion.
- Detection: A detector measures the m/z ratio and the relative abundance of the deflected ions.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion $[M]^+$, from which the molecular weight can be determined. The isotopic distribution pattern, particularly the characteristic M and M+2 peaks for bromine, can confirm the presence and number of bromine atoms.

Visualization of the Calculation Workflow

The logical relationship for the calculation of the molecular weight is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Molecular weight calculation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-1,2,4-Triazole, 3-bromo-5-methyl- | C₃H₄BrN₃ | CID 141304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. quora.com [quora.com]
- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. Bromine - Wikipedia [en.wikipedia.org]
- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. byjus.com [byjus.com]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-5-methyl-1H-1,2,4-triazole molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329847#3-bromo-5-methyl-1h-1-2-4-triazole-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com